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molecular formula C11H21NO2 B8503127 4-(2,6-Dimethyl-piperidin-1-yl)-butyric acid

4-(2,6-Dimethyl-piperidin-1-yl)-butyric acid

Cat. No. B8503127
M. Wt: 199.29 g/mol
InChI Key: KSDSUUGUVYGRHZ-UHFFFAOYSA-N
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Patent
US08163729B2

Procedure details

To a suspension of 4-(2,6-dimethyl-piperidin-1-yl)-butyric acid ethyl ester (1.5 g, 6.7 mmol) in water (5 mL) and MeOH (1 mL), NaOH (266 mg, 6.7 mmol, 1.0 eq) was added and the mixture was heated at reflux for 22 hours. The reaction was then allowed to cool down to room temperature, the pH adjusted to 4 at 0° C. with HCl 2N and the mixture was concentrated under reduced pressure. The residue was treated with EtOH, and the sodium chloride precipitated was filtered off. Evaporation of the solvent under reduced pressure afforded 950 mg of the title compound as a white solid (51% yield).
Name
4-(2,6-dimethyl-piperidin-1-yl)-butyric acid ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
266 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH2:5][CH2:6][CH2:7][N:8]1[CH:13]([CH3:14])[CH2:12][CH2:11][CH2:10][CH:9]1[CH3:15])C.[OH-].[Na+].Cl>O.CO>[CH3:14][CH:13]1[CH2:12][CH2:11][CH2:10][CH:9]([CH3:15])[N:8]1[CH2:7][CH2:6][CH2:5][C:4]([OH:16])=[O:3] |f:1.2|

Inputs

Step One
Name
4-(2,6-dimethyl-piperidin-1-yl)-butyric acid ethyl ester
Quantity
1.5 g
Type
reactant
Smiles
C(C)OC(CCCN1C(CCCC1C)C)=O
Name
Quantity
266 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 22 hours
Duration
22 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with EtOH
CUSTOM
Type
CUSTOM
Details
the sodium chloride precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1N(C(CCC1)C)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 950 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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